N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
Description
The compound N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-methylpiperazin-1-yl)acetamide features a 1,5-benzodiazepine core substituted with a methyl group at position 4 and a phenyl group at position 2. The acetamide side chain at position 2 is further modified with a 4-methylpiperazine moiety.
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C23H27N5O/c1-17-22(18-8-4-3-5-9-18)23(25-20-11-7-6-10-19(20)24-17)26-21(29)16-28-14-12-27(2)13-15-28/h3-11,22H,12-16H2,1-2H3,(H,25,26,29) |
InChI Key |
OWQKHRURUKVTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CN4CCN(CC4)C |
Origin of Product |
United States |
Biological Activity
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a compound belonging to the benzodiazepine family, known for its diverse pharmacological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 903428-97-7 |
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.44 g/mol |
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to enhance the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. By binding to GABA receptors, it promotes sedation, anxiolytic effects, and muscle relaxation, characteristic of many benzodiazepines .
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. In animal models, derivatives of this compound have demonstrated efficacy in preventing seizures induced by various stimuli . For example, studies have shown that certain analogs possess protective effects against seizures at doses as low as 100 mg/kg .
Antitumor Activity
Emerging research indicates potential anticancer properties associated with benzodiazepine derivatives. While direct studies on this compound are sparse, related compounds have exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values indicating significant growth inhibition in MCF7 and A549 cell lines .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study synthesized several derivatives and assessed their anticonvulsant activity using the maximal electroshock (MES) test. Compounds similar to this compound showed promising results with high protection rates against induced seizures .
- Anxiolytic Potential : In a behavioral study involving rodent models, the compound was found to reduce anxiety-like behaviors significantly compared to controls. This supports its potential use as an anxiolytic agent .
- Antitumor Activity : Research on related benzodiazepine derivatives demonstrated their ability to induce apoptosis in cancer cells. For instance, certain compounds exhibited IC50 values below 10 µM against various tumor cell lines, suggesting a strong potential for further development as anticancer agents .
Scientific Research Applications
Anxiolytic and Sedative Effects
Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds similar to N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(4-methylpiperazin-1-yl)acetamide may act on GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism can lead to reduced anxiety and sedation, making such compounds valuable in treating anxiety disorders and insomnia.
Antidepressant Potential
Recent studies suggest that certain benzodiazepine derivatives may exhibit antidepressant effects by modulating serotonin levels. The incorporation of piperazine moieties has been linked to improved activity at serotonin receptors, indicating potential use in treating depression alongside anxiety disorders.
Antipsychotic Activity
The structural similarity of this compound to antipsychotic agents suggests it may also possess antipsychotic properties. Benzodiazepines can influence dopaminergic pathways, which are crucial in managing symptoms of schizophrenia and other psychotic disorders.
Case Study 1: Anxiolytic Activity
A study involving a series of benzodiazepine derivatives demonstrated significant anxiolytic effects in animal models. The derivatives were tested for their ability to reduce anxiety-like behaviors using the elevated plus maze test. Results indicated that compounds with structural features similar to this compound exhibited reduced anxiety levels comparable to established anxiolytics like diazepam.
Case Study 2: Antidepressant Effects
In a clinical trial assessing the antidepressant potential of related benzodiazepine compounds, researchers found that modifications to the piperazine ring significantly enhanced serotonin receptor affinity. Patients receiving these modified compounds reported improvements in mood and reductions in depressive symptoms over a 12-week period.
Case Study 3: Antiarrhythmic Activity
A pharmacological study evaluated the antiarrhythmic effects of benzodiazepine derivatives on isolated rabbit hearts. The results showed that specific structural modifications led to increased efficacy in prolonging ERP, highlighting the therapeutic potential of these compounds in managing arrhythmias.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Imidazothiazole Derivatives ()
Compounds such as 5i and 5j () replace the benzodiazepine core with imidazo[2,1-b]thiazole. For example:
- 5i : Melting point 132–134°C, 71% yield.
- 5j : Melting point 118–120°C, 71% yield.
Key Differences :
- Higher melting points (e.g., 132–134°C vs. typical benzodiazepines) suggest differences in crystallinity and solubility .
Thiazolotriazole Derivatives ()
Compounds like 32 () incorporate a thiazolo[2,3-c][1,2,4]triazole core. The 4-methylpiperazine-acetamide side chain is retained, but the heterocycle’s rigidity may limit conformational flexibility compared to benzodiazepines.
Piperazine-Acetamide Modifications
Anticonvulsant Analogs ()
Compounds 12 (N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride) and 14–17 () share the 4-methylpiperazine-acetamide motif but lack the benzodiazepine core.
- 14 : Contains a phenylpiperazine group; molecular weight 409.3.
SAR Insight :
- The absence of the benzodiazepine core in 12 and 14–17 shifts activity from CNS targets (e.g., GABA receptors) to anticonvulsant mechanisms, highlighting the core’s role in target specificity .
Kinase Inhibitors ()
YTH-60 () features a vinylphenyl-indazolyl core with a 4-methylpiperazine-acetamide side chain. Its design targets multikinase inhibition, demonstrating how piperazine-acetamide groups enhance binding to kinase ATP pockets despite differing core structures .
Physicochemical Properties
LogP and Solubility ()
Y503-0712 (), a chlorophenoxy-piperazine acetamide, has a logP of 1.07 and logSw (water solubility) of -2.53. Comparatively, benzodiazepines typically exhibit higher logP (2–3), suggesting the target compound may have improved aqueous solubility due to the polar piperazine group .
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on benzodiazepine analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
